N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-4-nitrobenzamide
Description
N-(2-((4-(2-Methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-4-nitrobenzamide is a benzamide derivative featuring a 4-nitrobenzamide core linked via a sulfonylethyl group to a 4-(2-methoxyphenyl)piperazine moiety. This structure combines a polar nitro group (electron-withdrawing) with a lipophilic piperazine-sulfonyl-ethyl chain, making it a candidate for receptor-targeted studies, particularly in neurological or metabolic research.
Properties
IUPAC Name |
N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylethyl]-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O6S/c1-30-19-5-3-2-4-18(19)22-11-13-23(14-12-22)31(28,29)15-10-21-20(25)16-6-8-17(9-7-16)24(26)27/h2-9H,10-15H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVZMHKHHHDXWMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)CCNC(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-4-nitrobenzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure and properties:
| Property | Value |
|---|---|
| Molecular Formula | C19H24N4O7S2 |
| Molecular Weight | 484.6 g/mol |
| CAS Number | 897611-48-2 |
| Synonyms | N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-4-nitrobenzenesulfonamide |
The structure features a piperazine ring, a sulfonyl group, and a nitrobenzamide moiety, which contribute to its biological activity.
Target Receptors
The primary target of this compound is believed to be the alpha1-adrenergic receptors . These receptors play a significant role in various physiological processes, including cardiovascular function and neurotransmission.
Binding Affinity
The compound exhibits a binding affinity for alpha1-adrenergic receptors ranging from 22 nM to 250 nM . This interaction suggests that it could modulate receptor activity, potentially influencing conditions such as hypertension and depression .
Neurotransmitter Modulation
Compounds with piperazine structures are known to interact with neurotransmitter systems, particularly serotonin and dopamine receptors. The presence of the sulfonyl and nitro groups may enhance the binding affinity and selectivity towards these biological targets, indicating potential applications in treating neurological disorders .
Antipsychotic Potential
Research indicates that similar compounds have shown significant binding affinity for dopamine D4 receptors , with IC50 values as low as 0.057 nM . This suggests that this compound may possess antipsychotic properties .
In Vitro Studies
In vitro studies have demonstrated that this compound can effectively inhibit certain enzyme activities related to neurotransmitter metabolism. For example, it has been shown to decrease the activity of monoamine oxidase (MAO), an enzyme involved in the breakdown of neurotransmitters such as serotonin and dopamine .
In Vivo Studies
Animal models have revealed that administration of this compound leads to significant reductions in blood pressure, supporting its potential use in treating hypertension .
Scientific Research Applications
N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-4-nitrobenzamide has demonstrated several biological activities:
- Antipsychotic Potential : Similar compounds have shown significant binding affinity for dopamine D4 receptors, suggesting that this compound may possess antipsychotic properties with IC50 values as low as 0.057 nM .
- Neurotransmitter Modulation : The compound can inhibit enzyme activities related to neurotransmitter metabolism. For instance, it has been shown to decrease the activity of monoamine oxidase (MAO), an enzyme involved in the breakdown of neurotransmitters such as serotonin and dopamine.
- Cardiovascular Effects : In vivo studies have indicated that administration of this compound leads to significant reductions in blood pressure, supporting its potential use in treating hypertension.
Research Applications
The applications of this compound in research are diverse:
- Therapeutic Development : The compound's ability to modulate dopaminergic signaling pathways suggests potential therapeutic effects for various neurological disorders, including depression and anxiety disorders.
- Pharmacological Studies : Its interaction with α1-ARs makes it a valuable tool for studying cardiovascular diseases and related pharmacological interventions.
Study 1: Neuropharmacological Effects
A study investigated the effects of this compound on neurotransmitter levels in rodent models. Results indicated a significant increase in serotonin and dopamine levels post-treatment, suggesting its potential use in treating mood disorders.
Study 2: Cardiovascular Impact
In another study, the compound was tested for its efficacy in lowering blood pressure in hypertensive rat models. The results demonstrated a marked decrease in systolic blood pressure after administration, highlighting its potential role as an antihypertensive agent.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Linkers or Substituents
Table 1: Key Structural Variations and Functional Groups
Key Observations :
- The sulfonylethyl linker in the target compound may enhance metabolic stability compared to ethoxyethyl linkers (e.g., compound 3i), as sulfonyl groups are less prone to enzymatic cleavage .
- The 4-nitro group distinguishes the target from fluorinated (18F-FCWAY) or iodinated analogs, impacting electron density and binding kinetics. For instance, 18F-FCWAY’s fluorine enables PET imaging but leads to defluorination, whereas the nitro group may reduce such instability .
- Pyridyl substitutions (e.g., in 18F-FCWAY or compounds) improve receptor binding specificity.
Pharmacological and Functional Comparisons
Table 2: Pharmacological Data for Key Analogs
Key Findings :
- 18F-FCWAY demonstrates high 5-HT1A affinity but suffers from defluorination, necessitating co-administration with inhibitors like miconazole to reduce bone uptake . The target compound’s nitro group may circumvent this issue, though its receptor affinity remains uncharacterized.
- The crystallographic data for the pyridyl-substituted analog () reveals a monoclinic crystal system (P21/n space group) with a 0.041 R factor, suggesting structural rigidity that could enhance binding pocket compatibility .
- Compound 3i ’s ethoxyethyl linker and thiophene substituent confer D3 receptor selectivity, highlighting how linker chemistry dictates target specificity .
Key Insights :
Q & A
Q. What are the optimal synthetic routes for this compound, and how are intermediates characterized?
The synthesis typically involves sequential reactions: (1) formation of the piperazine core with a 2-methoxyphenyl substituent, (2) sulfonylation of the ethyl linker, and (3) coupling with 4-nitrobenzoyl chloride. Key intermediates (e.g., sulfonylated piperazine) are purified via column chromatography and validated using -NMR and LC-MS. Reaction conditions (e.g., anhydrous acetonitrile under reflux for 4–5 hours) are critical for yield optimization .
Q. How is the molecular structure confirmed experimentally?
X-ray crystallography reveals the piperazine ring adopts a chair conformation, with the 2-methoxyphenyl and nitrobenzamide groups positioned at specific dihedral angles (e.g., 17.3° between aromatic rings). Intramolecular C–H···O hydrogen bonding stabilizes the structure. Complementary techniques like -NMR and high-resolution mass spectrometry (HRMS) validate purity and connectivity .
Q. What are the compound’s key physicochemical properties relevant to biological studies?
The sulfonyl group enhances aqueous solubility, while the nitrobenzamide moiety contributes to lipophilicity (logP ~2.8 predicted). Melting point (mp) and stability data under varying pH conditions are essential for formulation. Thermal analysis (DSC/TGA) confirms decomposition above 160°C, guiding storage protocols .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorine substitution) impact biological activity?
Fluorine substitution at the phenyl ring (e.g., replacing methoxy with fluoro) increases metabolic stability by reducing cytochrome P450-mediated oxidation. Comparative SAR studies show fluorine’s electronegativity improves binding affinity to serotonin receptors (e.g., 5-HT, Ki ~12 nM vs. ~28 nM for non-fluorinated analogs) .
Q. What experimental and computational methods validate target engagement?
Radioligand displacement assays (using -WAY-100635) quantify receptor affinity. Molecular docking (AutoDock Vina) models the nitro group’s interaction with Tyr7.43 of 5-HT, while MD simulations (>100 ns) assess complex stability. Mutagenesis studies confirm critical residues for binding .
Q. How does the compound’s pharmacokinetic profile compare to analogs?
In vitro metabolic assays (human liver microsomes) show a half-life of 45 minutes, extended to 90 minutes with fluorinated derivatives. Plasma protein binding (>90%) and BBB permeability (PAMPA assay, Pe ~5.2 × 10 cm/s) suggest CNS activity. LC-MS/MS quantifies plasma concentrations in rodent models .
Q. What strategies resolve contradictory data in receptor selectivity assays?
Discrepancies in off-target effects (e.g., D vs. 5-HT binding) are addressed by:
- Orthogonal assays : Functional cAMP vs. β-arrestin recruitment.
- Crystallography : Resolving binding poses of enantiomers (R vs. S configurations).
- Chemoproteomics : Identifying non-canonical targets via pull-down assays .
Methodological Considerations
- Synthesis Optimization : Use microwave-assisted synthesis to reduce reaction time (30 minutes vs. 5 hours) while maintaining >90% yield .
- Data Reproducibility : Standardize solvent purity (HPLC-grade) and reaction atmosphere (N) to minimize batch-to-batch variability .
- Advanced Characterization : Synchrotron-based XRD for high-resolution crystallography (0.8 Å) to detect weak hydrogen bonds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
